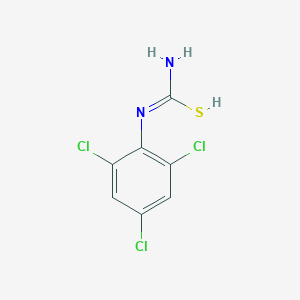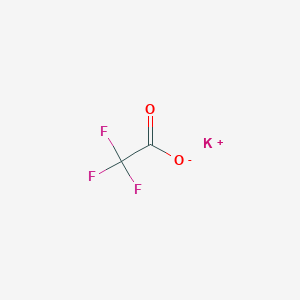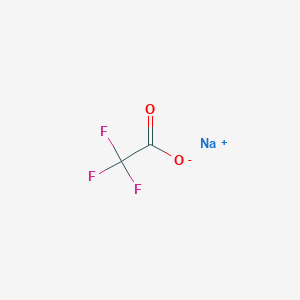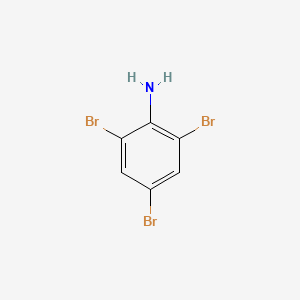
2,4,6-Tribromoaniline
Overview
Description
2,4,6-Tribromoaniline is a brominated derivative of aniline with the chemical formula C₆H₄Br₃N. This compound is characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions, along with an amino group at the 1 position. It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoaniline can be synthesized by treating aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid. The reaction proceeds as follows:
- Dissolve aniline in acetic acid or dilute hydrochloric acid.
- Add bromine water to the solution.
- A white precipitate of this compound forms immediately .
Industrial Production Methods: An advanced method involves using an electrolytic cell with benzene as the raw material, bromine salt as the bromine source, and nitric acid aqueous solution as the electrolyte. This method enhances the bromine atom utilization rate and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromoaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo diazotization followed by reaction with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene.
Oxidation and Reduction Reactions: Electrochemical oxidation of this compound in aqueous sulfuric acid solutions at a platinum electrode has been studied.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid.
Oxidation: Aqueous sulfuric acid and platinum electrode.
Substitution: Ethanol and diazonium salts.
Major Products:
1,3,5-Tribromobenzene: Formed through diazotization and subsequent reaction with ethanol.
Polybromophenazines: Formed through closed-tube pyrolysis.
Scientific Research Applications
2,4,6-Tribromoaniline is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-tribromoaniline involves nucleophilic substitution with bromine. The bromine atoms enter the ortho and para positions relative to the amino group, forming this compound. The presence of bromine atoms reduces the basic properties of the amino group, leading to almost complete hydrolysis of salts with strong acids in the presence of water .
Comparison with Similar Compounds
- 2,4-Dibromoaniline
- 2,4,6-Tribromoanisole
- 2,4,6-Tribromophenol
- 4-Bromoaniline
Comparison: 2,4,6-Tribromoaniline is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and applications. Compared to 2,4-dibromoaniline, the additional bromine atom in this compound enhances its effectiveness in flame retardant formulations and other industrial applications .
Properties
IUPAC Name |
2,4,6-tribromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPODVKBTHCGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051733 | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.35 | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL, BENZENE | |
CAS No. |
147-82-0, 52628-37-2 | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tribromoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4,6-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tribromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2N8WIL3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-122 °C | |
| Record name | 2,4,6-TRIBROMOANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Tribromoaniline contribute to flame retardancy in epoxy resins?
A1: this compound enhances the flame retardancy of cured epoxy resins. Research suggests it acts synergistically with other flame retardants like triphenyl phosphate or antimony trioxide (Sb2O3) to further improve flame resistance. [, ]
Q2: Does the addition of this compound negatively impact the thermal stability of cured epoxy resins?
A2: Studies indicate that this compound, when used with a hydride curing agent, has minimal impact on the heat resistance of the cured epoxy resin. [, ]
Q3: What role does this compound play in the development of toughened epoxy resins?
A3: When combined with toughening agents like Vinylpyridine-Styrene-Butadine elastomeric nano-particles (VSBENP) and a flame-retardation synergist like antimony trioxide (Sb2O3), this compound contributes to the creation of epoxy resins with enhanced toughness and flame-retardant properties. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H4Br3N, and its molecular weight is 329.83 g/mol.
Q5: How has spectroscopic data been used to characterize this compound and its derivatives?
A5: Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and Raman spectroscopy have been instrumental in confirming the chemical structures of this compound and its derivatives, including novel brominated benzoxazine monomers. [] Researchers have also utilized polarized infrared spectroscopy to analyze oriented polycrystalline films of this compound to understand intermolecular vibrational coupling within the crystal structure. [, ]
Q6: Has this compound been identified as an environmental contaminant?
A6: Yes, this compound has been detected in sediment samples from the Havel and Spree rivers in Germany, attributed to a point source emission. This finding highlights the potential for this compound and similar halogenated compounds to enter and persist in the environment. []
Q7: What are the potential environmental consequences of this compound presence?
A7: While specific ecotoxicological data might be limited, the presence of this compound in environmental samples raises concerns about its potential impact on aquatic organisms and ecosystems. Further research is necessary to thoroughly assess its long-term ecological effects.
Q8: How has computational chemistry been employed to study this compound?
A8: Density functional theory (DFT) calculations have been used to investigate the adsorption of this compound onto various nanomaterials like graphene, fullerene, and fullerene-like nanocages. These simulations provide insights into the interactions of this compound with these materials, potentially aiding in the design of novel sensors or drug delivery systems. []
Q9: How does the presence of bromine atoms in this compound influence its properties?
A9: The bromine atoms in this compound play a crucial role in its flame-retardant properties. Additionally, research suggests that the presence and position of bromine substituents on the aniline ring can influence the compound's physical properties, including its melting point and solubility. [, , , ] Further research on the SAR of this compound and related compounds could lead to the development of more effective and environmentally friendly flame retardants.
Q10: What analytical methods are used to detect and quantify this compound?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of this compound in various matrices, including environmental samples and color additives. [] Other analytical methods employed include high-performance liquid chromatography (HPLC) and various spectroscopic techniques.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


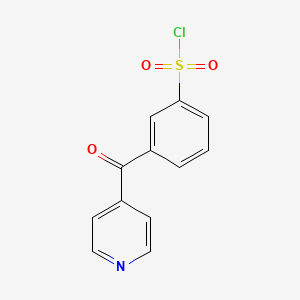
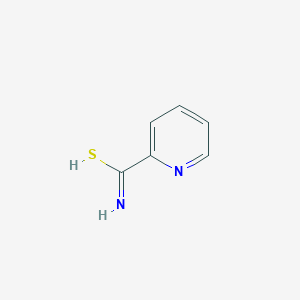
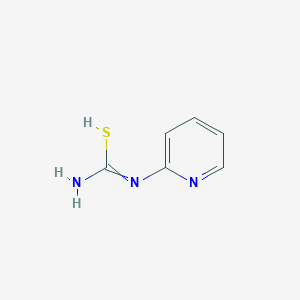
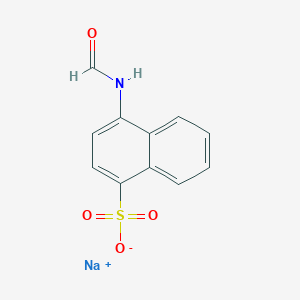
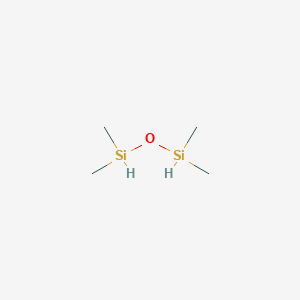
![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)
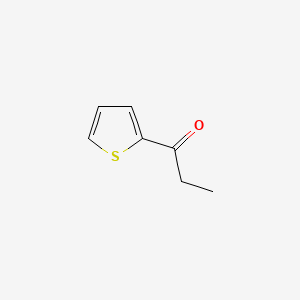
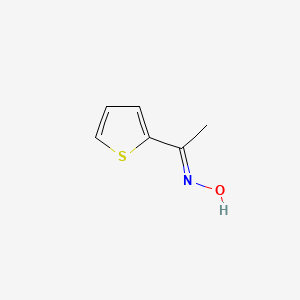
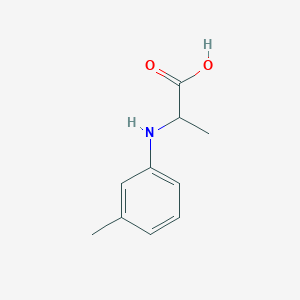
![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)

